5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester
Description
5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester (CAS: 1150271-54-7, molecular formula: C₁₃H₁₆BO₄Br, molecular weight: 326.98) is a boronic ester derivative characterized by a benzo[1,3]dioxole core substituted with bromine and a pinacol boronate group . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heterobiaryl structures critical in pharmaceuticals and materials science . Its pinacol ester moiety enhances stability and solubility compared to free boronic acids, making it advantageous for organic synthesis .
Properties
IUPAC Name |
2-(5-bromo-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrO4/c1-12(2)13(3,4)19-14(18-12)10-8(15)5-6-9-11(10)17-7-16-9/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPUSDMNTHXJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2OCO3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester typically involves the reaction of 5-bromobenzo[1,3]dioxole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvents: Such as toluene, ethanol, or water.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Deboronated Products: Formed through protodeboronation reactions.
Scientific Research Applications
5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the synthesis of polymers and other materials with specific electronic properties.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl or vinyl-aryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
Key structural analogues include:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight |
|---|---|---|---|---|
| 5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester | 1150271-54-7 | C₁₃H₁₆BO₄Br | Bromo, benzo[1,3]dioxole | 326.98 |
| 2,3-Methylenedioxyphenylboronic acid pinacol ester | 1073339-10-2 | C₁₃H₁₇BO₄ | Benzo[1,3]dioxole (no bromo) | 248.08 |
| 1,3-Phenyldiboronic acid pinacol ester | 196212-27-8 | C₁₈H₂₆B₂O₄ | Dual boronic esters | 336.02 |
| 6-Methoxycarbonyl-2,2-difluorobenzo[d][1,3]dioxole-4-boronic acid pinacol ester | 1150271-58-1 | C₁₅H₁₆BF₂O₆ | Methoxycarbonyl, difluoro | 356.10 |
- Dual Boronic Esters : 1,3-Phenyldiboronic acid pinacol ester exhibits superior stability and reactivity in multi-component couplings due to two boron centers, enabling complex molecular architectures .
Solubility and Physical Properties
Pinacol esters generally exhibit higher solubility in organic solvents than their parent boronic acids. For example:
- Chloroform : Pinacol esters show the highest solubility (e.g., phenylboronic acid pinacol ester: ~0.5 mol/L) .
- Ketones and Ethers : Moderate solubility (~0.3–0.4 mol/L) .
- Hydrocarbons : Low solubility (<0.1 mol/L) .
In contrast, free boronic acids like phenylboronic acid have poor solubility in hydrocarbons and moderate solubility in chloroform. The title compound’s bromine substituent may slightly reduce solubility compared to non-halogenated analogues (e.g., 2,3-Methylenedioxyphenylboronic acid pinacol ester) due to increased molecular weight .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura coupling performance varies with boronic ester structure:
- The title compound’s moderate yield (50%) in a specific coupling highlights the impact of steric hindrance from the bromine and dioxole groups .
- Diboronic esters (e.g., 1,3-Phenyldiboronic acid pinacol ester) enable sequential couplings, a unique advantage over mono-boronic esters .
Data Tables
Table 1: Structural and Physical Comparison
| Compound Name | CAS Number | Molecular Weight | Solubility in Chloroform | Key Reactivity Feature |
|---|---|---|---|---|
| This compound | 1150271-54-7 | 326.98 | High (~0.5 mol/L) | Moderate Suzuki coupling yield |
| 2,3-Methylenedioxyphenylboronic acid pinacol ester | 1073339-10-2 | 248.08 | High (~0.5 mol/L) | Higher reactivity (no bromine) |
| 1,3-Phenyldiboronic acid pinacol ester | 196212-27-8 | 336.02 | Moderate (~0.3 mol/L) | Dual coupling capability |
Biological Activity
5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester is a boronic acid derivative with significant potential in medicinal chemistry and organic synthesis. Its molecular formula is C13H16BBrO4, and it has a molecular weight of 326.98 g/mol. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming biaryl compounds and other complex organic molecules.
The synthesis of this compound typically involves the reaction of 5-bromobenzo[1,3]dioxole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions are crucial for achieving high yield and purity, often requiring precise control of temperature and pressure during industrial production.
Synthetic Routes
- Starting Materials : 5-bromobenzo[1,3]dioxole, bis(pinacolato)diboron.
- Catalysts : Palladium catalysts (e.g., Pd(PPh3)4).
- Bases : Potassium carbonate (K2CO3), sodium hydroxide (NaOH).
- Solvents : Toluene, ethanol, or water.
Biological Activity
This compound exhibits various biological activities that make it a valuable compound in drug discovery and development.
Anticancer Activity
Research has shown that boronic acids can inhibit proteasome activity, similar to the FDA-approved drug bortezomib. Studies indicate that derivatives of boronic acids can exhibit selective cytotoxicity against cancer cell lines. The mechanism involves disruption of protein homeostasis through proteasome inhibition, leading to apoptosis in cancer cells .
Antimicrobial Properties
Boronic acid derivatives have been investigated for their antibacterial and antifungal activities. The unique structure of this compound may enhance its interaction with bacterial enzymes or receptors, potentially leading to effective antimicrobial agents .
The mechanism of action for this compound primarily revolves around its ability to form stable complexes with biological targets. In the case of proteasome inhibition, the boron atom forms covalent bonds with catalytic residues within the proteasome, effectively blocking substrate degradation.
Case Studies
Several studies have highlighted the biological relevance of boronic acid derivatives:
- Bortezomib Analogues : Research demonstrated that modifications to boronic acid structures can lead to enhanced potency against multiple myeloma cells.
- Antiparasitic Activity : Some benzoxaborole derivatives have shown promising results against parasitic infections, indicating a broader spectrum of biological activity beyond anticancer properties .
Comparative Analysis
| Compound Name | Biological Activity | Notable Applications |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Drug development |
| Bortezomib | Proteasome inhibitor | Treatment for multiple myeloma |
| Benzoxaboroles | Antiparasitic | Treatment for parasitic infections |
Q & A
Q. What are the recommended synthetic routes for preparing 5-bromobenzo[1,3]dioxole-4-boronic acid pinacol ester?
The synthesis of boronic acid pinacol esters typically involves reacting a boronic acid precursor with pinacol under dehydrating conditions. For brominated benzo[1,3]dioxole derivatives, a Miyaura borylation reaction is often employed, where a brominated aryl halide undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂). Key steps include:
Q. Which analytical methods are critical for characterizing this compound?
Rigorous characterization requires:
- ¹H/¹³C NMR : To confirm the boronic ester structure and assess substitution patterns.
- HPLC/GC : For purity validation (>97% as per industry standards for similar compounds) .
- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns.
- FT-IR : To identify functional groups (e.g., B-O vibrations at ~1350 cm⁻¹).
Q. What precautions are necessary for handling and storage?
- Moisture Sensitivity : Store under inert gas (N₂/Ar) at 2–8°C in sealed containers. Avoid exposure to humid environments to prevent hydrolysis .
- Safety : Use gloves and eye protection; avoid inhalation (risk of respiratory irritation noted in related boronic esters) .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this reagent?
Challenges in coupling efficiency may arise from steric hindrance due to the benzo[1,3]dioxole moiety. Strategies include:
- Catalyst Screening : Test Pd(PPh₃)₄ or XPhos-based catalysts for improved steric tolerance.
- Solvent/Base Optimization : Use polar aprotic solvents (THF, DMF) with Cs₂CO₃ or K₃PO₄ to enhance reaction rates.
- Temperature Control : Reactions at 80–100°C may improve yields, as observed in structurally similar aryl boronic esters .
Q. How should contradictory literature data on the stability of this compound be resolved?
Discrepancies in stability reports (e.g., decomposition rates) likely stem from variations in storage conditions or analytical methods. To address this:
Q. What are the limitations of using this compound in material science applications?
While boronic esters are valuable in polymer and MOF synthesis, the bromine substituent in this compound may:
Q. How does the bromine substituent influence reactivity in photoredox catalysis?
The electron-withdrawing bromine may:
- Reduce the electron density of the boronic ester, slowing transmetalation in cross-couplings.
- Enhance stability under UV light, as seen in brominated aryl boronic esters used in photocatalytic systems .
Methodological Considerations
Q. What strategies mitigate side reactions during functionalization?
- Protecting Groups : Use temporary protecting groups (e.g., Boc for amines) to prevent unwanted interactions.
- Sequential Functionalization : Prioritize bromine substitution before boronic ester modification to avoid deborylation .
Q. How can computational modeling aid in predicting reaction outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
